4-But-3-ynyl-2-methylthiomorpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

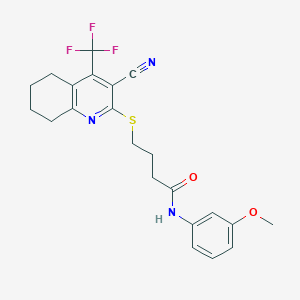

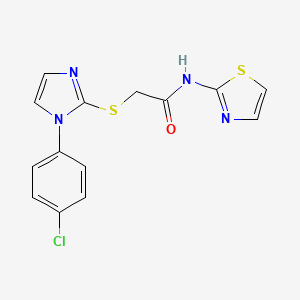

“4-But-3-ynyl-2-methylthiomorpholine” is a chemical compound with the CAS Number: 2361610-11-7 . It has a molecular weight of 169.29 . The IUPAC name for this compound is ®-4-(but-3-yn-1-yl)-2-methylthiomorpholine .

Molecular Structure Analysis

The molecular structure of “4-But-3-ynyl-2-methylthiomorpholine” contains a total of 26 bonds; 11 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 triple bond, 1 six-membered ring, 1 tertiary amine (aliphatic), and 1 sulfide .Applications De Recherche Scientifique

Functionalization and Material Science

Functionalized Graphene Oxide for Dye and Copper Removal : Research involving the functionalization of graphene oxide with amino and sulfhydryl groups has shown significant potential for removing contaminants like methylene blue and copper from solutions. This application demonstrates the utility of functionalized compounds in environmental cleanup and filtration technologies. Such functionalities are similar to those that might be derivable from compounds like 4-But-3-ynyl-2-methylthiomorpholine, suggesting its potential application in material science for environmental remediation (Chen et al., 2016).

Organic Synthesis and Catalysis

Catalysts for Asymmetric Reactions : Compounds with specific structural features, such as those related to pyrrolidines and piperidines, have been utilized as catalysts in asymmetric Michael additions and other types of organic reactions. This suggests that structurally complex and functionalized molecules, possibly including 4-But-3-ynyl-2-methylthiomorpholine, could find applications in facilitating stereoselective synthesis in pharmaceutical and chemical research (Ruiz-Olalla et al., 2015).

Polymer and Material Chemistry

Photopolymerization Initiators : Novel compounds have been developed as photoinitiators for polymerization processes, demonstrating the role of specific chemical groups in initiating polymerization under light exposure. This application is crucial in the development of new materials, including plastics and resins, where control over the polymerization process is necessary (Guillaneuf et al., 2010).

Propriétés

IUPAC Name |

4-but-3-ynyl-2-methylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NS/c1-3-4-5-10-6-7-11-9(2)8-10/h1,9H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNKJGZZGXOSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCS1)CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-But-3-ynyl-2-methylthiomorpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)

![N-benzyl-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2650257.png)

![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)

![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)

![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)

![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)

![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)

![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)